3-(piperazin-1-yl)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one hydrochloride
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Overview
Description
3-(Piperazin-1-yl)-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one hydrochloride is a heterocyclic compound that features a piperazine ring fused to a tetrahydrobenzoazepine structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperazin-1-yl)-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one hydrochloride typically involves multi-step procedures. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . Another approach involves the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
3-(Piperazin-1-yl)-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or alcohols, while reduction could produce amines or alkanes .
Scientific Research Applications
3-(Piperazin-1-yl)-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(Piperazin-1-yl)-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. It may act as an antagonist or agonist, modulating the activity of these receptors and influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: Known for its antibacterial activity.
Pyrrolopyrazine derivatives: Noted for their synthetic versatility and biological activities.
Tetrahydrobenzo[b]azepines: Used in cardiovascular treatments.
Uniqueness
3-(Piperazin-1-yl)-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one hydrochloride is unique due to its specific structural features, which confer distinct pharmacological properties. Its combination of a piperazine ring with a tetrahydrobenzoazepine structure allows for diverse chemical reactivity and potential therapeutic applications .
Properties
Molecular Formula |
C14H20ClN3O |
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Molecular Weight |
281.78 g/mol |
IUPAC Name |
3-piperazin-1-yl-1,3,4,5-tetrahydro-1-benzazepin-2-one;hydrochloride |
InChI |
InChI=1S/C14H19N3O.ClH/c18-14-13(17-9-7-15-8-10-17)6-5-11-3-1-2-4-12(11)16-14;/h1-4,13,15H,5-10H2,(H,16,18);1H |
InChI Key |
QIMXKAXTCWNFID-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2NC(=O)C1N3CCNCC3.Cl |
Origin of Product |
United States |
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